Sodium trans-hyponitrite hydrate

Beschreibung

Contextualization of the Hyponitrite Anion ([N₂O₂]²⁻) in Nitrogen Chemistry Research

The hyponitrite anion, [N₂O₂]²⁻, is a key species in the extensive family of nitrogen oxides and their corresponding anions. It represents a -1 oxidation state for nitrogen, positioning it as an important intermediate in the reduction of higher oxidation state nitrogen compounds like nitric oxide (NO) and nitrite (B80452) (NO₂⁻). The study of hyponitrite is fundamental to understanding the broader landscape of nitrogen reactivity, including its role in the global nitrogen cycle and various industrial and biological processes.

The hyponitrite ion is the conjugate base of hyponitrous acid (H₂N₂O₂), a weak acid. In advanced inorganic chemistry, the coordination chemistry of the hyponitrite ligand is of particular interest. It can bind to metal centers in various modes, including as a bridging or chelating ligand, leading to a diverse array of coordination complexes with unique structural and reactive properties. wikipedia.orgacs.org This versatility makes the hyponitrite anion a valuable building block in the synthesis of novel inorganic materials and a subject of investigation for its potential role in catalytic cycles.

Isomeric Forms: trans- vs. cis-Hyponitrite Stereochemistry and Comparative Reactivity

A critical aspect of hyponitrite chemistry is the existence of cis and trans isomers. wikipedia.org The trans-form is generally more stable and is the isomer found in commercially available sodium hyponitrite. wikipedia.orgwikipedia.org The cis-isomer, while less stable, is significantly more reactive. wikipedia.orgacs.org This difference in reactivity is a key focus of research, as it has important implications for mechanistic pathways in reactions involving hyponitrite.

The structural disparity between the two isomers is the root of their differing reactivity. The trans-hyponitrite anion has a planar structure with the two oxygen atoms on opposite sides of the N=N double bond. In contrast, the cis-isomer has both oxygen atoms on the same side. This geometric arrangement in the cis-isomer leads to a lower energy barrier for the elimination of dinitrogen monoxide (N₂O), a common decomposition pathway for hyponitrites. acs.org The higher reactivity of the cis-isomer is particularly relevant in the context of nitric oxide reduction, where it is considered a key intermediate. acs.org

| Property | trans-Hyponitrite | cis-Hyponitrite |

| Stability | More stable | Less stable, more reactive wikipedia.orgacs.org |

| Structure | Oxygen atoms on opposite sides of N=N bond | Oxygen atoms on the same side of N=N bond |

| Reactivity | Lower reactivity | Higher reactivity, lower barrier for N₂O elimination acs.org |

| Commercial Availability | Commonly available form (e.g., Sodium trans-hyponitrite) wikipedia.org | Not commercially available as a stable salt |

Historical Perspectives on the Discovery and Early Structural Characterization of Hyponitrites

The study of hyponitrites dates back to the 19th century, with early chemists exploring the reduction products of nitrites and nitrates. The synthesis of sodium hyponitrite was a significant step in isolating and characterizing this new nitrogen-containing anion. One of the conventional methods for preparing trans-sodium hyponitrite involves the reduction of sodium nitrite with sodium amalgam. wikipedia.orgwikiwand.com

A notable early synthesis of trans-sodium hyponitrite was developed by A. W. Scott in 1927, which involved the reaction of alkyl nitrites with hydroxylammonium chloride and sodium ethoxide. wikipedia.orgwikiwand.com Another method, reported by D. Mendenhall in 1974, utilized the reaction of gaseous nitric oxide with sodium metal in an organic solvent mixture. wikipedia.orgwikiwand.com These early synthetic efforts were crucial for obtaining pure samples of hyponitrite salts, which then allowed for more detailed structural and reactivity studies. The characterization of the various hydrates of sodium trans-hyponitrite also formed a part of these early investigations, with different studies reporting hydrates with varying numbers of water molecules. wikipedia.orgwikiwand.com

Contemporary Significance in Fundamental Inorganic and Mechanistic Chemical Research

In modern inorganic chemistry, sodium trans-hyponitrite hydrate (B1144303) continues to be a compound of significant interest. Its role as a precursor to the trans-hyponitrite anion allows for its use in a wide range of fundamental and mechanistic studies. The hyponitrite ligand's ability to adopt numerous coordination modes—at least eight have been identified—makes it a remarkable tool for inorganic chemists exploring coordination chemistry and catalysis. acs.org

A major area of contemporary research focuses on the role of hyponitrite as a proposed intermediate in the reduction of nitric oxide (NO) to nitrous oxide (N₂O) by nitric-oxide reductase enzymes, a key step in bacterial denitrification. nih.gov Understanding the coordination and reactivity of hyponitrite, particularly the more reactive cis-isomer, is crucial for elucidating the mechanisms of these important biological processes. acs.orgnih.gov Furthermore, the study of hyponitrite radicals (N₂O₂⁻) and their reactions are important for understanding the reductive chemistry of nitric oxide in aqueous solutions. nih.gov Advanced theoretical modeling combined with experimental data continues to refine our understanding of the structure, spectra, and reaction mechanisms of these transient species. nih.gov

The compound also serves as a source for generating other reactive species in a controlled manner. For example, it is a precursor to tert-butyl hyponitrite, which is used for the low-temperature thermal generation of tert-butoxy (B1229062) radicals. sigmaaldrich.com This highlights the utility of sodium trans-hyponitrite hydrate as a versatile reagent in synthetic and mechanistic organic chemistry as well.

Structure

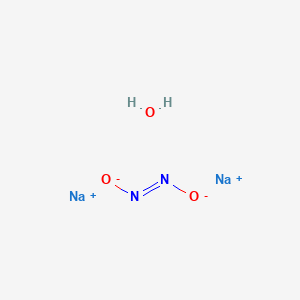

2D Structure

Eigenschaften

IUPAC Name |

disodium;(E)-dioxidodiazene;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTPJDLNJKAOKU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=N[O-])[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N(=N/[O-])\[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2Na2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583765 | |

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60884-94-8 | |

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Trans Hyponitrite Hydrate

X-ray Crystallographic Analysis of Hydrated and Anhydrous Forms

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles.

Crystal Structure Determination of trans-Na₂N₂O₂·5H₂O and trans-Na₂N₂O₂·6H₂O

The solid form of sodium trans-hyponitrite is known to incorporate water molecules into its crystal lattice, forming various hydrates. While several hydrated forms have been reported, including those with two, four, five, six, and eight water molecules, detailed crystallographic studies have focused on specific hydrates.

A key investigation into the crystal structure was conducted on the pentahydrate form, trans-Na₂N₂O₂·5H₂O . A 1967 thesis by Glen Patrick Reese at Kansas State University reported the determination of its unit cell parameters through X-ray diffraction studies. This work confirmed that crystals grown from an aqueous solution, initially thought to be an octahydrate, stabilized as a pentahydrate upon exposure to air. To date, specific, peer-reviewed crystallographic data for the hexahydrate form, trans-Na₂N₂O₂·6H₂O , has not been widely published, and the pentahydrate remains the most cited structurally characterized hydrate (B1144303).

Bond Lengths and Angles Analysis (N=N, N−O) and Double Bond Character Assessment

The data derived from X-ray crystallographic analysis allows for a precise measurement of the bond lengths and angles within the trans-hyponitrite anion ([ON=NO]²⁻). This information is crucial for assessing the nature of the chemical bonds.

Within the trans-hyponitrite anion, the nitrogen-nitrogen (N=N) and nitrogen-oxygen (N−O) bonds are of primary interest. The N=N bond length provides insight into its double bond character. Computational studies on the related hyponitrite radical anion (N₂O₂⁻) have shown that the barrier to isomerization from the trans to the cis form is significant, a fact attributed to the partial double bond character of the N-N linkage. This inherent stability of the trans configuration is a key feature of the hyponitrite anion.

Table 1: Representative Bond Parameters for the Hyponitrite Anion This table is based on generally accepted values for hyponitrite structures; specific experimental values for the solid-state hydrate are dependent on the full analysis of the crystal structure data.

| Parameter | Typical Value (cis-isomer) | Description |

| N=N Bond Length | ~1.20 Å (120 pm) | Shorter than a typical N-N single bond (~1.45 Å), indicating significant double bond character. |

| N−O Bond Length | ~1.40 Å (140 pm) | Consistent with a single bond between nitrogen and oxygen. |

| O−N−N Angle | ~119° | Reflects the trigonal planar geometry around the nitrogen atoms. |

Note: The table displays values for the cis-isomer for comparative purposes as they are readily available in general literature. The precise experimental values for the trans-isomer in the solid hydrate would be derived from the full crystallographic study.

Planarity and Conformational Features of the Hyponitrite Anion

A central structural feature of the hyponitrite anion ([ON=NO]²⁻) is its stereochemistry. The anion exists in two forms: cis and trans. The trans form, where the oxygen atoms are on opposite sides of the N=N bond, is the more stable and common isomer found in sodium hyponitrite salts.

X-ray diffraction studies confirm that the trans-hyponitrite anion is planar . This planarity arises from the sp² hybridization of the nitrogen atoms, which results in a flat, rigid structure. The stability of the trans-conformation is a defining characteristic, underpinning the predictable geometry of the anion within the crystal lattice.

Investigation of Water Molecule Arrangement and Interaction in Hydrates

The water molecules in sodium trans-hyponitrite hydrate are not merely trapped but play a crucial role in stabilizing the crystal lattice through a network of interactions. While early descriptions suggested the water was simply held within the lattice, computational and theoretical studies provide a more detailed picture of the hydration environment around the sodium cations (Na⁺).

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Isotopic Labeling Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrations of chemical bonds within a molecule. For sodium trans-hyponitrite, these methods provide a molecular "fingerprint" and allow for the definitive assignment of its key structural features.

Assignment of N=N and N−O Stretching Frequencies

The most important vibrations for characterizing the hyponitrite anion are the N=N and N−O stretching modes. The frequencies of these vibrations are sensitive to the strength and nature of the bonds. A key study by L.-H. Chen and J. Laane in 1983 provided a detailed analysis of the vibrational spectra for solid sodium trans-hyponitrite.

N=N Stretch (ν₁): The nitrogen-nitrogen double bond stretch is a strong, characteristic band in the Raman spectrum. Due to the symmetry of the trans-anion, this vibration is Raman active but typically weak or forbidden in the infrared spectrum. Its frequency is indicative of the N=N double bond character.

N−O Symmetric Stretch (ν₂): This vibration is also Raman active.

N−O Asymmetric Stretch (ν₃): The asymmetric stretch of the N−O bonds is a strong absorption in the infrared spectrum. A study isolating the hyponitrite dianion in a solid argon matrix identified a strong, metal-independent infrared absorption near 1030 cm⁻¹ , which is attributed to this asymmetric N-O stretching mode.

Table 2: Key Vibrational Frequencies for the trans-Hyponitrite Anion This interactive table presents the primary vibrational modes and their typical spectral activity.

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) | Primary Activity |

| ν₁ (A_g) | N=N Stretch | ~1430 | Raman |

| ν₂ (A_g) | Symmetric N-O Stretch | ~770 | Raman |

| ν₃ (A_u) | Asymmetric N-O Stretch | ~1030 | Infrared |

| ν₄ (A_u) | Out-of-plane Torsion | ~370 | Infrared |

| ν₅ (B_u) | Symmetric O-N-N Bend | ~490 | Infrared |

Note: The specific frequencies are based on the definitive assignments from the 1983 Chen and Laane study and other spectroscopic work. Isotopic labeling studies, where ¹⁴N is replaced with ¹⁵N, are used to confirm these assignments by observing predictable shifts in the vibrational frequencies.

Isotopic Scrambling Experiments and Vibrational Mode Analysis in Related Complexes

Isotopic labeling is a powerful technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org By replacing specific atoms with their isotopes, researchers can gain insights into reaction mechanisms and molecular structures. wikipedia.orgthieme-connect.de This approach is particularly valuable in the vibrational analysis of molecules like this compound and its related complexes, where the substitution of atoms such as ¹⁴N with ¹⁵N or ¹⁶O with ¹⁸O leads to predictable shifts in the vibrational frequencies of specific bonds. thieme-connect.denih.gov

In the context of hyponitrite complexes, isotopic scrambling experiments have been instrumental in elucidating the mechanism of N-N bond formation in processes like denitrification. nih.gov For instance, studies on the nitrite (B80452) reductase from Pseudomonas stutzeri using H₂¹⁸O, ¹⁵NO, and ¹⁵NO₂⁻ have provided evidence for the production of N₂O through the sequential reaction of two nitrite ions with the enzyme. nih.gov The extent of ¹⁸O incorporation from H₂¹⁸O into the N₂O product was found to decrease with increasing nitrite concentration, supporting a mechanism where a coordinated nitrosyl is attacked by a nitrite ion. nih.gov

Vibrational mode analysis, which examines the different ways a molecule can vibrate, is significantly enhanced by isotopic labeling. smu.edu The shifts in vibrational frequencies upon isotopic substitution help to assign specific vibrational modes to particular bonds or functional groups within the molecule. smu.edu For example, in the study of iron-hyponitrite complexes, density functional theory (DFT) calculations have been used to predict the vibrational properties of different spin states of the complex. umich.edu These theoretical predictions, when compared with experimental data from isotopically labeled samples, allow for a more confident assignment of the observed vibrational bands to specific modes like the N-N stretch (ν(N-N)), and the symmetric and asymmetric N-O stretches (ν(N-O)s and ν(N-O)as). umich.edu

Such analyses have been crucial in understanding the reactivity of hyponitrite-bridged diiron complexes, which serve as models for the N-N bond-forming step in bacterial nitric oxide reductases (NorBC). umich.edu The vibrational data helps to characterize the electronic structure and bonding within the hyponitrite bridge, providing insights into why direct dimerization of NO to form a hyponitrite intermediate may not be favorable and why the reverse reaction is observed experimentally. umich.edu

Comparative Vibrational Signatures of cis- vs. trans-Isomers

The hyponitrite ion (N₂O₂²⁻) can exist as two geometric isomers: cis and trans. wikipedia.orgwikipedia.org These isomers exhibit distinct vibrational signatures that can be used to differentiate them. The trans isomer is generally more common and stable, while the cis form is more reactive. wikipedia.orgwikipedia.org

The vibrational spectra of the trans-hyponitrite ion have been studied in detail. A reversal of the assignment for the asymmetric stretching and out-of-plane deformation vibrations proposed in earlier work has been found to provide a better fit when isotopic frequencies are used to calculate the force field. surrey.ac.uk

While the trans isomer is more prevalent, the cis isomer can be prepared, for example, by passing nitric oxide (NO) through a solution of sodium in liquid ammonia (B1221849) at -50 °C. wikipedia.org The cis isomer is a white crystalline solid that is insoluble in aprotic solvents and decomposes in water. wikipedia.org The cis-hyponitrite anion is nearly planar and almost symmetric, with N-O bond lengths of about 140 pm, an N-N bond length of about 120 pm, and O-N-N angles of approximately 119°. wikipedia.org

The ability of the hyponitrite ion to act as a bidentate ligand in either a bridging or chelating fashion adds another layer of complexity to its vibrational analysis. wikipedia.org A bridging cis-hyponitrite group has been identified in the red dinuclear form of nitrosyl pentammine cobalt(III) chloride. wikipedia.org The distinct coordination modes of the cis and trans isomers lead to different vibrational frequencies, which can be used to characterize the structure of these complexes.

Isomer-specific vibrational spectroscopy, often performed on cryogenic ions, has proven to be a powerful tool for distinguishing between isomers of various molecules. rsc.orgosti.govosti.gov This technique can identify different isomers generated in a source and cooled to low temperatures, allowing for the acquisition of their individual vibrational spectra. osti.govosti.gov

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a key technique for investigating the electronic transitions within molecules. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The energy of this transition provides information about the electronic structure of the molecule. wikipedia.org

The hyponitrite ion (N₂O₂²⁻) exhibits characteristic absorption in the UV region. The solid-state photolysis of various hyponitrite salts (Na⁺, Ag⁺, Tl⁺) and a binuclear cobalt complex bridged by hyponitrite has been studied by irradiating them with UV and visible light corresponding to their electronic absorption bands. americanelements.com The photolysis behavior is dependent on the irradiation wavelength, with 253.7 nm light causing photolysis in all the studied compounds, while light in the 340-460 nm range only affected the silver and thallium salts. americanelements.com

Density Functional Theory (DFT) calculations have been employed to interpret the electronic spectra of the hyponitrite ion and the binuclear cobalt complex, providing a theoretical basis for understanding their photolytic behavior. americanelements.com

The following table summarizes the key electronic transitions observed in molecules, which are relevant for understanding the UV-Vis spectrum of the hyponitrite anion.

| Transition | Description |

| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. |

| n → σ | Excitation of an electron from a non-bonding orbital to a sigma antibonding orbital. |

| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. |

| n → π | Excitation of an electron from a non-bonding orbital to a pi antibonding orbital. |

Table based on data from youtube.comslideshare.net

The electronic transitions observed in the UV-Vis spectrum are directly related to the electronic structure and the isomeric form of the molecule. nih.govosti.gov For the hyponitrite radical (N₂O₂⁻), high-level quantum mechanical calculations combined with an explicit classical description of the aqueous environment have been used to investigate the structures and absorption spectra of its various hydrated isomers. nih.govosti.gov

These studies have revealed several key points:

Upon one-electron oxidation of trans-hyponitrite (ON=NO²⁻), the resulting trans configuration of the ON=NO⁻ radical is maintained. nih.govosti.gov

Although the cis- and trans-ON=NO⁻ radicals are close in energy, the barrier for the trans to cis isomerization is high due to the partial double bond character of the N-N bond. nih.govosti.gov

Theoretical calculations have helped to correct a previous misinterpretation of the UV spectrum of ONNO⁻. nih.govosti.gov

In the case of the nitrosyl hyponitrite anion (N₃O₃⁻), the symmetric isomer is the dominant species observed in the experimental spectrum. nih.gov Theoretical modeling has been shown to be a valuable tool in the structural and mechanistic analysis based on the electronic spectra of these aqueous transient species. nih.govosti.gov

Other Advanced Spectroscopic and Diffraction Techniques for Deeper Characterization (e.g., Solid-State NMR, X-ray Absorption Spectroscopy for related complexes)

To gain a more comprehensive understanding of the structure and bonding in this compound and related complexes, a variety of other advanced spectroscopic and diffraction techniques can be employed.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid state. nih.gov It is isotopically sensitive and can provide information on the local environment of specific nuclei. nih.gov For hyponitrite complexes, solid-state NMR could be used to probe the environments of nuclei such as ²³Na, ¹⁴N, and ¹⁵N (if isotopically enriched). This can provide insights into the coordination of the sodium ions and the structure of the hyponitrite anion within the crystal lattice. nih.govpolymersynergies.net

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. nih.govspringernature.com It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov XAS has been used to characterize copper hyponitrite complexes, helping to determine the metal oxidation state and coordination environment. calstate.edu In the context of this compound, XAS at the sodium K-edge could provide information about the coordination environment of the sodium ions.

X-ray Diffraction: While not a spectroscopic technique, X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. The crystal structure of a tetranuclear iron-hyponitrite complex has been determined using X-ray crystallography, revealing a unique hyponitrite binding mode. nih.gov Such studies provide precise bond lengths and angles, which are essential for a complete structural characterization.

These advanced techniques, in conjunction with vibrational and electronic spectroscopy, provide a powerful suite of tools for the detailed characterization of this compound and its related complexes, offering deep insights into their structure, bonding, and reactivity. nih.govcalstate.edunih.gov

Theoretical and Computational Investigations of Sodium Trans Hyponitrite Hydrate and Hyponitrite Reactivity

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies have been instrumental in elucidating the molecular and electronic properties of the hyponitrite ion (N₂O₂²⁻), the key component of sodium trans-hyponitrite hydrate (B1144303). These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the geometry and energetics of the hyponitrite anion. These calculations are crucial for understanding the stability and structure of both the cis and trans isomers. DFT methods determine the electronic structure of a molecule to predict its properties, such as optimized geometry (bond lengths and angles) and energy.

The trans form of the hyponitrite ion is generally found to be more stable than the cis form. wikipedia.org The cis hyponitrite anion is nearly planar. wikipedia.org For the cis isomer, typical calculated bond lengths are approximately 140 pm for the N-O bond and 120 pm for the N-N bond, with O-N-N angles around 119°. wikipedia.org These structural parameters are essential for understanding the ion's reactivity and coordination chemistry.

| Isomer | N-O Bond Length (pm) | N-N Bond Length (pm) | O-N-N Angle (°) | Source |

|---|---|---|---|---|

| cis-Hyponitrite | ~140 | ~120 | ~119 | wikipedia.org |

Ab Initio and Coupled Cluster Methods for High-Level Characterization

For a more accurate description of the electronic structure, particularly for systems with complex electron correlation effects, high-level ab initio and coupled cluster (CC) methods are utilized. arxiv.orgaps.orgosti.gov These methods, while computationally more demanding than DFT, provide a benchmark for the energetics and properties of molecules. aps.org Coupled cluster methods, such as CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. aps.org These approaches have been applied to various complex chemical systems to provide reliable data where experimental results are unavailable or ambiguous. nih.gov

Analysis of Frontier Molecular Orbitals and Charge Distribution within the Anion

The chemical reactivity of the hyponitrite anion can be largely understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.comwikipedia.org The HOMO represents the orbital from which electrons are most likely to be donated in a reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

In the hyponitrite anion, the HOMO is expected to be associated with the lone pairs on the oxygen atoms, making them susceptible to electrophilic attack. The charge distribution, which can also be calculated using quantum chemical methods, reveals the localization of negative charge, further indicating the reactive sites of the anion.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the decomposition and isomerization of hyponitrites. nih.govarxiv.orgnih.gov These studies allow for the characterization of transition states and the calculation of activation energy barriers, providing a detailed picture of the reaction landscape.

Mechanistic Insights into Hyponitrite Decomposition Pathways

The thermal decomposition of sodium trans-hyponitrite has been studied computationally to understand the underlying reaction mechanisms. mtu.edu In the absence of oxygen, it decomposes to sodium oxide (Na₂O) and nitrous oxide (N₂O). mtu.edu Theoretical studies can model the bond-breaking and bond-forming processes that occur during this decomposition, identifying the intermediate species and transition states involved. rsc.orgresearchgate.net For instance, one proposed mechanism involves the initial scission of the hyponitrite ion into other nitrogen-containing species. rsc.org

Isomerization Barriers between cis- and trans-Hyponitrite

The interconversion between the cis and trans isomers of the hyponitrite ion is a key process that influences its reactivity. wikipedia.org The trans isomer is generally more stable, but the cis isomer can be more reactive. wikipedia.org Computational methods are used to calculate the energy barrier for this isomerization. nih.govyoutube.com This barrier is determined by the energy of the transition state structure that connects the two isomers. The partial double bond character of the N-N bond imposes a significant energy barrier to rotation. nih.gov Understanding the magnitude of this barrier is crucial for predicting the conditions under which isomerization can occur and how it might affect subsequent reactions, such as coordination to metal centers or decomposition. wikipedia.orgnih.gov For some peptide bonds, this barrier can be around 20 kcal/mol. nih.gov

Elucidation of Nitric Oxide Reduction Pathways Involving Hyponitrite Intermediates

Theoretical and computational studies have been instrumental in elucidating the complex pathways of nitric oxide (NO) reduction, frequently identifying the hyponitrite moiety, [N₂O₂]²⁻, as a crucial intermediate. researchgate.net The reduction of two equivalents of nitric oxide to nitrous oxide (N₂O) is a fundamental reaction in both biological systems, such as in the action of NO reductase enzymes, and in heterogeneous catalysis, for example, within automotive catalytic converters. researchgate.net A commonly accepted mechanistic step is the coupling of two NO molecules to form the hyponitrite ion. researchgate.netwikipedia.org

The viability of a hyponitrite intermediate has been demonstrated through the isolation and characterization of a trans-hyponitrite moiety within an yttrium-tricopper complex. wikipedia.orgchemguide.co.uk Subsequent reaction of this isolated complex with Brønsted acids successfully generated N₂O, confirming the role of the hyponitrite complex as a competent intermediate in the NO reduction process. wikipedia.orgchemguide.co.uk

Computational investigations have further clarified the differing reactivity of hyponitrite isomers. It is now understood that the cis isomer of hyponitrite is significantly more reactive than the more common trans isomer. hu-berlin.deed.ac.uk This enhanced reactivity is attributed to a lower activation barrier for the elimination of N₂O from the cis-hyponitrite configuration compared to the trans form. ed.ac.uk This insight has significant mechanistic implications for understanding the efficiency of NOx reduction catalysts and the function of NO reductase enzymes, suggesting that pathways proceeding through a cis-hyponitrite intermediate are kinetically favored. hu-berlin.deed.ac.uk

Thermochemical Calculations and Kinetic Modeling

Computational chemistry provides powerful tools for determining the thermochemical properties and kinetic parameters that govern the reactivity of compounds like sodium trans-hyponitrite hydrate and related species.

Enthalpies and Free Energies of Formation and Reaction

The standard enthalpy of formation (ΔHf°) represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. mdpi.com Similarly, the standard Gibbs free energy of formation (ΔGf°) is the change in free energy for the same process and indicates the spontaneity of the formation. wikipedia.orgpurdue.edu

| Species | Parameter | Value | Reference |

|---|---|---|---|

| trans-Hyponitrite anion (ONNO⁻) | Formation Energy (relative to NO + NO⁻) | 1.4 - 1.7 eV | researchgate.net |

Activation Barriers for Key Reaction Steps

An activation barrier, or activation energy, is the minimum energy required to initiate a chemical reaction. carleton.edu It represents an energetic hurdle that reactants must overcome to transform into products. nih.govrsc.org Reactions with lower activation barriers proceed more rapidly. rsc.org

A key finding from computational studies on hyponitrite reactivity is the difference in activation barriers for the decomposition of its isomers. The elimination of nitrous oxide (N₂O) from cis-hyponitrite has a significantly lower activation barrier than the same reaction from the trans-hyponitrite isomer. ed.ac.uk This difference explains the observation that the cis form is more reactive and has important implications for the mechanisms of both catalytic and biological NO reduction, as pathways involving the cis intermediate will be kinetically preferred. hu-berlin.deed.ac.uk

| Isomer | Relative Activation Barrier for N₂O Elimination | Implication | Reference |

|---|---|---|---|

| cis-Hyponitrite | Lower | More reactive, faster decomposition | ed.ac.uk |

| trans-Hyponitrite | Higher | Less reactive, slower decomposition | ed.ac.uk |

Kinetic Rate Constant Determination from Computational Data

Kinetic rate constants, which quantify the speed of a reaction, can be determined by combining experimental techniques with computational modeling. mdpi.commdpi.com Methods such as density functional theory (DFT) and transition state theory are used to calculate the rate constants for elementary reaction steps. rsc.org

For hyponitrite species, techniques like pulse radiolysis have been used to generate reactive intermediates and measure their subsequent decay kinetics. researchgate.net The disproportionation of the hyponitrite radical anion (N₂O₂•⁻) in aqueous solution, a key step in its reaction mechanism, was found to conform to second-order kinetics. researchgate.net The rate-determining step involves two N₂O₂•⁻ radicals reacting to regenerate hyponitrite (N₂O₂²⁻) and release two molecules of NO. researchgate.net The neutral radical (HN₂O₂•) decays via a similar mechanism but at a much faster rate. researchgate.net

| Reaction | Species | Rate Constant (2k) | Reference |

|---|---|---|---|

| Disproportionation | Hyponitrite radical anion (N₂O₂•⁻) | (8.2 ± 0.5) x 10⁷ M⁻¹s⁻¹ | researchgate.net |

| Disproportionation | Neutral hyponitrite radical (HN₂O₂•) | (1.1 ± 0.1) x 10⁹ M⁻¹s⁻¹ | researchgate.net |

| Decomposition | N₃O₃⁻ Intermediate | 300 s⁻¹ | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of Sodium Trans Hyponitrite Hydrate

Thermal Decomposition Mechanisms

The decomposition of solid sodium trans-hyponitrite is significantly influenced by temperature and the surrounding atmosphere. The reaction pathways can be controlled to yield specific products, highlighting the compound's thermal sensitivity.

In the absence of oxygen, amorphous sodium trans-hyponitrite (Na₂N₂O₂) undergoes a sudden and vigorous decomposition when heated. mtu.edu This thermal breakdown occurs between 360 and 390°C. The primary products of this high-temperature decomposition are sodium oxide (Na₂O) and nitrous oxide (N₂O). mtu.edu Further reactions involving the initial products can also lead to secondary byproducts derived from nitrous oxide. mtu.edu Some studies suggest that nitrogen gas may be a primary product, with nitrogen oxides forming as secondary products. rsc.org For comparison, the less stable cis-isomer of sodium hyponitrite disproportionates at a lower temperature of 325°C to yield nitrogen and sodium orthonitrite. wikipedia.org

Table 1: Thermal Decomposition of Sodium Hyponitrite Isomers

| Isomer | Decomposition Temperature | Atmosphere | Primary Products | Citation |

|---|---|---|---|---|

| trans | 360-390°C | Inert (Absence of Oxygen) | Sodium Oxide (Na₂O), Nitrous Oxide (N₂O) | mtu.edu |

| cis | 325°C | Inert | Nitrogen (N₂), Sodium Orthonitrite ((NaO)₃N) | wikipedia.org |

The induction period for the decomposition is inversely dependent on the partial pressure of oxygen. mtu.edu For a purified sample at 298 ± 2°C, the relationship between the induction period in minutes, t(min), and the oxygen pressure in Torr, P°(O₂), is described by the equation:

t(min) = 4.83 + 4902 / P°(O₂, Torr) mtu.edu

This demonstrates that as the oxygen pressure increases, the time required for decomposition to initiate decreases. Between 275 and 315°C at an oxygen pressure of 754 Torr, the isothermal induction period can be approximated by the Arrhenius-type equation:

log (t(min)) = -14.8 ± 0.3 + (41090 ± 600 cal) / 2.3RT mtu.edu

Table 2: Effect of Oxygen on Sodium trans-Hyponitrite Decomposition

| Parameter | Influence of Oxygen | Mechanism | Citation |

|---|---|---|---|

| Decomposition Temperature | Lowered | Slow oxidation of N₂O₂²⁻ to NO₂⁻ and NO₃⁻ accelerates the decomposition rate. | mtu.edu |

| Induction Period | Decreases with increasing oxygen pressure | The rate of the initial oxidation step is dependent on oxygen concentration. | mtu.edu |

Solution-Phase Decomposition Pathways

In aqueous solutions, the decomposition of sodium trans-hyponitrite is intricate, governed by factors such as pH, the nature of the solvent, and the presence of catalytic species. The stability of the hyponitrite ion and its isomers is central to these reaction pathways.

The stability and decomposition of hyponitrite in solution are critically dependent on pH. The parent molecule, hyponitrous acid (H₂N₂O₂), and its anions exist in equilibrium, and their decomposition in aqueous solutions, typically between pH 4 and 14, yields nitrous oxide (N₂O). conicet.gov.ar The breakdown to N₂O generally proceeds through a monoanionic species (HN₂O₂⁻) at a pH above 3. acs.org

The two isomers of the hyponitrite ion, trans and cis, exhibit different stabilities and reactivities. wikipedia.orgwikipedia.orglongdom.org The trans-isomer is generally more stable, while the cis-isomer is more reactive. wikipedia.orgwikipedia.org The greater reactivity of the cis-isomer is due to a lower energy barrier for the elimination of N₂O. acs.org The isomerization from the more stable trans form to the unstable cis form is often a rate-determining step in decomposition pathways. acs.org

Solvent effects also play a significant role. The rate of decomposition can be influenced by solvent polarity. For instance, studies on the photolysis of related compounds show that degradation rates can be a linear function of the solvent's dielectric constant, which suggests the involvement of a dipolar intermediate that is stabilized by more polar solvents. nih.gov This greater stabilization of excited or intermediate states in polar media can facilitate the decomposition process. nih.gov

Table 3: pH and Isomerism in Hyponitrite Decomposition

| Factor | Effect | Mechanism | Citation |

|---|---|---|---|

| pH | Decomposition to N₂O occurs in a wide pH range (e.g., 4-14). | Breakdown proceeds via the monoanion HN₂O₂⁻ above pH 3. | conicet.gov.aracs.org |

| Isomerism | cis-hyponitrite is more reactive and decomposes more readily than trans-hyponitrite. | The energy barrier for N₂O elimination is lower for the cis isomer. | acs.org |

| Solvent Polarity | Increased solvent polarity can accelerate decomposition. | Stabilization of polar intermediates or transition states. | nih.gov |

The decomposition of hyponitrite in solution is catalyzed by certain electrophilic species, notably carbonyl compounds (aldehydes and ketones) and carbon dioxide. acs.org The catalytic mechanism is distinct for each type of catalyst.

Aldehydes and ketones catalyze the breakdown of the trans-hyponitrite monoanion (HN₂O₂⁻) into N₂O. acs.org In contrast, carbon dioxide catalyzes the decomposition of the trans-hyponitrite dianion (N₂O₂²⁻). acs.org These reactions are first-order with respect to both the hyponitrite species and the catalyst concentration. acs.org

The proposed mechanism for this "covalent electrophilic catalysis" involves the formation of a nitrogen adduct between the hyponitrite and the unhydrated carbonyl or CO₂. acs.org This adduct then undergoes a rate-determining isomerization to its corresponding cis isomer. The cis adduct is unstable and rapidly breaks down, reverting to the catalyst and cis-hyponitrite, which immediately decomposes to nitrous oxide and hydroxide (B78521) ion. acs.org The adduct formation helps to stabilize resonance forms with N-N single bond character, thereby lowering the energy barrier for the trans-to-cis isomerization. acs.org

Table 4: Catalysis of Hyponitrite Decomposition

| Catalyst | Active Hyponitrite Species | Mechanism | Type of Catalysis | Citation |

|---|---|---|---|---|

| Aldehydes & Ketones | Monoanion (HN₂O₂⁻) | 1. Adduct formation with carbonyl.2. Rate-determining trans to cis isomerization.3. Breakdown to N₂O and catalyst. | Covalent Electrophilic | acs.org |

| Carbon Dioxide | Dianion (N₂O₂²⁻) | 1. Adduct formation with CO₂.2. Rate-determining trans to cis isomerization.3. Breakdown to N₂O and catalyst. | Covalent Electrophilic | acs.org |

Under certain conditions, such as one-electron oxidation, hyponitrite can form the hyponitrite radical anion, N₂O₂•−. nih.govresearchgate.net This radical species undergoes a complex decay process that involves disproportionation, a type of redox reaction where a species is simultaneously oxidized and reduced. nih.govresearchgate.netwikipedia.org

The decay of the hyponitrite radical follows second-order kinetics, but the mechanism consists of a short chain of steps. nih.govresearchgate.net The rate-determining step is the disproportionation of two N₂O₂•− radicals. nih.govresearchgate.net This reaction regenerates one hyponitrite dianion (N₂O₂²⁻) and releases two molecules of nitric oxide (NO). nih.govresearchgate.net

2 N₂O₂•⁻ → N₂O₂²⁻ + 2 NO

Each nitric oxide molecule produced then rapidly adds to another hyponitrite radical anion to form the N₃O₃⁻ ion, which is an intermediate. nih.govresearchgate.net This intermediate subsequently decomposes to the final products: nitrous oxide (N₂O) and the nitrite (B80452) ion (NO₂⁻). nih.govresearchgate.net

NO + N₂O₂•⁻ → N₃O₃⁻ N₃O₃⁻ → N₂O + NO₂⁻

The hyponitrite radical anion can be protonated, with a pKa of 5.6 ± 0.3. nih.govresearchgate.net The neutral radical, HN₂O₂•, decays via an analogous mechanism but at a much faster rate. nih.govresearchgate.net Notably, the N₂O₂•− radical shows surprisingly low reactivity towards molecular oxygen (O₂) and the superoxide (B77818) radical (O₂•−). nih.govresearchgate.net

Table 5: Kinetic Data for Aqueous Hyponitrite Radical (N₂O₂•−/HN₂O₂•) Decay

| Radical Species | Reaction | Rate Constant (2k) | pKa | Citation |

|---|---|---|---|---|

| N₂O₂•⁻ (anion) | Disproportionation | (8.2 ± 0.5) x 10⁷ M⁻¹s⁻¹ | 5.6 ± 0.3 | nih.govresearchgate.net |

| HN₂O₂• (neutral) | Disproportionation | (1.1 ± 0.1) x 10⁹ M⁻¹s⁻¹ | - | nih.govresearchgate.net |

Coordination Chemistry and Ligand Reactivity of Sodium trans-Hyponitrite Hydrate (B1144303)

The hyponitrite ion (N₂O₂²⁻), derived from sodium trans-hyponitrite, exhibits a rich and varied coordination chemistry, acting as a versatile ligand in transition metal complexes. Its reactivity is of significant interest, particularly in the context of biological processes involving nitric oxide (NO) reduction.

Hyponitrite as a Ligand in Transition Metal Complexes (e.g., Non-Heme Iron, Copper Centers)

The hyponitrite dianion is known to form stable complexes with a variety of transition metals, with research often focusing on metals relevant to biological systems, such as iron and copper. uni-muenchen.denih.gov These metal centers are crucial in enzymes like flavodiiron NO reductases (FNORs) and copper nitrite reductases (CuNIRs), which are involved in the detoxification of nitric oxide by reducing it to nitrous oxide (N₂O). nih.govnih.gov

Non-Heme Iron Complexes: The interaction of hyponitrite with non-heme iron centers is a key area of study for understanding FNORs. nih.gov While computations predict that iron-hyponitrite complexes are critical intermediates in the reduction of NO to N₂O, their isolation and characterization have been challenging. nih.gov The reactivity is highly dependent on the Lewis acidity of the iron center. For instance, the reaction of preformed hyponitrite with a less Lewis-acidic dinuclear iron(II) complex, [Fe₂(BMPA-PhO)₂(OTf)₂], leads to the formation of a stable tetranuclear iron-hyponitrite complex, {Fe₂(BMPA-PhO)₂(OTf)₂}₂(μ-N₂O₂)₂. nih.gov In contrast, a more Lewis-acidic iron(II) center promotes the cleavage of the hyponitrite N=N bond. nih.gov

Copper Complexes: In the context of copper nitrite reductases (CuNIRs), which can reduce NO to N₂O under high NO concentrations, the formation of copper-hyponitrite species is a critical step. nih.gov While model complexes often show N-N coupling of NO to form symmetric trans-hyponitrite bridged dicopper(II) complexes, [Cu(II)]-ONNO-[Cu(II)], recent studies have successfully synthesized the first copper cis-hyponitrites. nih.govnih.gov This was achieved by reacting a copper(I) complex with NO in the presence of an external reductant, resulting in a complex where the cis-hyponitrite is bound to a single copper center. nih.govnih.gov This finding is significant as the cis isomer of hyponitrite is considered more reactive and more relevant to biological mechanisms than the trans isomer. escholarship.orgacs.orgnih.gov

The table below summarizes key findings on hyponitrite complexes with non-heme iron and copper.

| Metal Center | Complex Type | Key Findings | References |

|---|---|---|---|

| Non-Heme Iron | Dinuclear and Tetranuclear Complexes | Formation of stable hyponitrite complexes depends on the Lewis acidity of the Fe(II) center. Less acidic centers stabilize the hyponitrite ligand, while more acidic centers can lead to N=N bond cleavage. | nih.gov |

| Copper | Mononuclear and Dinuclear Complexes | Reductive coupling of NO at copper centers can form both trans- and cis-hyponitrite complexes. The cis-hyponitrite can be stabilized at a single copper site. | nih.govnih.govosti.gov |

Unique Binding Modes and their Structural and Electronic Consequences

The hyponitrite ligand is remarkable for its ability to adopt a multitude of binding modes in transition metal complexes. escholarship.orgacs.orgnih.gov At least eight different coordination modes have been structurally characterized, a testament to its versatility. escholarship.orgacs.orgnih.gov This flexibility allows it to bridge multiple metal centers or chelate to a single metal ion. escholarship.orgwikipedia.org

The two isomers, cis and trans, exhibit distinct coordination chemistry. The trans isomer is more commonly found in simple salts like sodium hyponitrite. wikipedia.org However, the cis isomer is often observed in complexes formed from the reductive coupling of nitric oxide at metal centers. nih.govescholarship.org This isomer is considered more reactive, with a lower energy barrier for N₂O elimination. escholarship.orgacs.orgnih.gov

Examples of Binding Modes:

Bridging cis-hyponitrite: A classic example is the red dinuclear cobalt complex, [(NH₃)₅Co(μ-O,N-ONNO)Co(NH₃)₅]⁴⁺, where the cis-hyponitrite bridges two cobalt centers through one oxygen and one nitrogen atom. escholarship.orgwikipedia.org

Chelating cis-hyponitrite: In complexes like [(Ph₃P)₂Pt(N₂O₂)], the cis-hyponitrite ligand chelates to a single platinum atom through both oxygen atoms, forming a PtONNO ring. rsc.org

Bridging trans-hyponitrite: The [Cu(II)]-ONNO-[Cu(II)] motif is a common example where the trans-hyponitrite bridges two copper centers. nih.gov

κ⁴ Binding Mode: An unusual κ⁴ binding mode has been observed in a cobalt complex, Co₄(NO)₈(NO₂)₂(N₂O₂), where the trans-hyponitrite ligand coordinates to four metal centers. escholarship.org

The specific binding mode has significant structural and electronic consequences. The N=N bond length in coordinated hyponitrite is typically around 1.21-1.26 Å, consistent with a double bond. escholarship.orgrsc.org The coordination mode influences the stability of the complex and the reactivity of the hyponitrite ligand, particularly its propensity to release N₂O. escholarship.orgacs.org

The table below details some of the observed binding modes and their characteristics.

| Binding Mode | Isomer | Example Complex | Structural Features | References |

|---|---|---|---|---|

| Bridging (μ-O,N) | cis | [(NH₃)₅Co(μ-O,N-ONNO)Co(NH₃)₅]⁴⁺ | Bridges two metal centers. | escholarship.orgwikipedia.org |

| Chelating (κ²-O,O) | cis | [(Ph₃P)₂Pt(N₂O₂)] | Forms a five-membered ring with the metal center. N=N bond length ~1.21 Å. | rsc.org |

| Chelating (κ²-O₂,N₂) | cis | {Cu(II)}⁻ | Binds to a single copper center. | nih.govnih.gov |

| Bridging (μ-trans) | trans | [Cu(II)]-ONNO-[Cu(II)] | Linear or near-linear bridging of two metal centers. | nih.gov |

| Bridging (κ⁴) | trans | Co₄(NO)₈(NO₂)₂(N₂O₂) | Coordinates to four cobalt centers. N=N bond length ~1.265 Å. | escholarship.org |

Protonation-Induced Nitrous Oxide Formation from Coordinated Hyponitrite

A characteristic reaction of coordinated hyponitrite is the formation of nitrous oxide (N₂O) upon protonation. nih.govresearchgate.net This reactivity supports the hypothesis that metal-hyponitrite species are viable intermediates in biological nitric oxide reduction pathways. nih.gov

In studies involving anionic copper(II) cis-hyponitrite complexes, the addition of an electrophile like a proton (H⁺) readily triggers the generation of N₂O. nih.govnih.gov The reaction proceeds with the concomitant formation of a dicopper(II)-bis-μ-hydroxide species, [Cu(II)]₂(μ-OH)₂. nih.govnih.gov Similarly, protonation of a tetranuclear non-heme iron-hyponitrite complex also results in the quantitative formation of N₂O. nih.gov

The mechanism is thought to involve the protonation of one of the oxygen atoms of the hyponitrite ligand, forming a hyponitrous acid-like intermediate (HON=NO⁻). This intermediate is unstable and rapidly decomposes to N₂O and a hydroxide ligand, which remains coordinated to the metal center(s). nih.govosti.gov The ease of this reaction, especially with the more reactive cis-hyponitrite isomer, highlights a key pathway for N₂O release from coordinated NO precursors. escholarship.orgacs.org

Oxidation-Induced Nitrous Oxide Formation and Lewis Acidity Effects on Reactivity

Besides protonation, the oxidation of metal-hyponitrite complexes can also induce the formation of N₂O. nih.govnih.govnih.gov One-electron oxidation of an anionic copper(II) cis-hyponitrite core, {Cu(II)}⁻, generates a potent neutral oxidant, Cu. nih.govnih.govosti.gov This oxidized species is capable of abstracting hydrogen atoms from substrates like 9,10-dihydroanthracene, leading to the formation of anthracene, N₂O, and a dicopper(II)-bis-μ-hydroxide complex. nih.govnih.gov

The Lewis acidity of the metal center plays a crucial role in the reactivity of the coordinated hyponitrite. nih.govnih.gov

Strong Lewis Acidity: Strongly Lewis-acidic metal centers, such as certain Fe(II) complexes, can promote the cleavage of the N=N bond of hyponitrite rather than facilitating its conversion to N₂O. nih.gov This leads to the formation of metal-nitrosyl species. nih.gov

Weaker Lewis Acidity: Less Lewis-acidic metal centers, as seen in other iron and copper systems, tend to stabilize the hyponitrite ligand. nih.govnih.gov In these cases, external triggers like protonation or oxidation are required to induce N₂O release. nih.govnih.gov This demonstrates how the electronic properties of the metal coordination sphere can direct the reaction pathway of the hyponitrite ligand towards either N=N bond cleavage or N₂O formation. nih.govnih.gov

N=N Bond Cleavage Mechanisms in Various Coordination Environments

While the conversion of hyponitrite to N₂O is a major reaction pathway, the cleavage of the N=N double bond represents an alternative and competing process. This reaction is highly dependent on the coordination environment, particularly the Lewis acidity of the metal center. nih.gov

In a notable study, the reaction of sodium hyponitrite with a strongly Lewis-acidic non-heme iron(II) complex, Fe(TPA)(CH₃CN)₂₂, did not yield a stable hyponitrite complex. Instead, the N=N bond was broken, resulting in the formation of a dinuclear iron complex with bridging nitrosyl (NO⁻) ligands, Fe₂(TPA)₂(NO)₂₂. nih.gov This suggests that the strong electron-withdrawing nature of the iron centers polarizes and weakens the N=N bond, facilitating its cleavage. nih.gov

The cleavage of N-N bonds is a known process in other areas of chemistry, often catalyzed by ruthenium complexes, which can reductively cleave the N-N bond in hydrazines. umich.edu In the context of hyponitrite, the cleavage appears to be an oxidative process driven by the high Lewis acidity of the metal, leading to two separate NO⁻ ligands. nih.gov This contrasts with the typical decomposition of hyponitrite which preserves the N-N linkage to form N₂O.

Reactions as a Precursor or Reagent in Inorganic and Organic Mechanistic Studies

Sodium trans-hyponitrite hydrate serves as a valuable precursor and reagent in a variety of mechanistic studies. Its primary utility stems from its role as a source of the hyponitrite ion (N₂O₂²⁻) or, through further reaction, hyponitrous acid (H₂N₂O₂). escholarship.org

Inorganic Mechanistic Studies:

Modeling Bioinorganic Processes: As detailed in the sections above, sodium hyponitrite is used to generate metal-hyponitrite complexes that model the active sites of metalloenzymes involved in the nitrogen cycle. nih.govnih.gov Studying the reactivity of these synthetic analogues, such as their decomposition to N₂O upon protonation or oxidation, provides crucial insights into the mechanisms of enzymes like nitric oxide reductases. nih.govnih.govresearchgate.net

Synthesis of Novel Complexes: It is the starting material for synthesizing a wide range of transition metal complexes with the hyponitrite ligand in its various coordination modes. escholarship.orgacs.org This allows for the systematic study of the structural, electronic, and reactive properties of this versatile ligand. nih.gov

Organic Mechanistic Studies:

Generation of Radicals: Sodium trans-hyponitrite is a precursor to alkyl hyponitrites, such as di-tert-butyl hyponitrite. chemicalbook.comchemicalbook.comsigmaaldrich.com These compounds are used as low-temperature thermal sources of alkoxyl radicals (e.g., tert-butoxy (B1229062) radicals). chemicalbook.comchemicalbook.comsigmaaldrich.com These radicals are highly reactive intermediates used to initiate and study various organic reactions.

Analytical Chemistry: In analytical chemistry, this compound can be used as a reagent for the detection and quantification of nitrite ions in various samples, which is important for environmental monitoring. chemimpex.com

The use of this compound as a precursor is fundamental to exploring the complex chemistry of the N₂O₂²⁻ ion and its role in both biological and synthetic chemical systems.

Reactivity with Phosphorus Halides and Formation of Mu-Oxo Phosphorus Species

The reaction of hyponitrite salts with phosphorus halides has been a subject of interest in the pursuit of synthesizing elusive phosphorus-containing hyponitrites. However, experimental and theoretical studies have revealed a different reaction pathway, leading to the formation of μ-oxo phosphorus species.

Detailed Research Findings:

A comprehensive study on the reaction of various phosphorus halides with a hyponitrite salt provides significant insights into this chemical transformation. Although the study utilized silver hyponitrite (Ag₂N₂O₂), the fundamental reactivity of the hyponitrite anion is analogous to that in sodium trans-hyponitrite. The reactions consistently yielded nitrous oxide (N₂O) and the corresponding μ-oxo phosphorus species, rather than the anticipated phosphorus-hyponitrite compounds. nih.govacs.orggoogle.com

The generalized reaction can be represented as:

2 R₂P(X) + [ON=NO]²⁻ → R₂P(O)-O-P(O)R₂ + N₂O + 2 X⁻

Where R can be a variety of organic or inorganic groups and X is a halide.

Theoretical calculations performed at the B3LYP/6-311+G(2df)//B3LYP/6-31+G(d) level have elucidated the decomposition pathways of the hypothetical phosphorus-containing hyponitrite intermediates. nih.govacs.orggoogle.com It was determined that for the trans-hyponitrite isomer, decomposition to N₂ and phosphorus-containing radicals is the favored pathway. However, a high energy barrier prevents its rearrangement to the cis-isomer. nih.govacs.org

The cis-hyponitrite intermediate, on the other hand, has two potential decomposition pathways:

Concerted decomposition to N₂ and phosphorus-containing radicals.

Decomposition to N₂O and the μ-oxo phosphorus species. nih.govacs.org

Interestingly, theoretical models predict that the formation of N₂ and radicals has a lower activation barrier. nih.govacs.org This contradicts the experimental observations where only the μ-oxo phosphorus species are detected. nih.govacs.org

This discrepancy is reconciled by considering the role of the metal cation (Ag⁺ in the studied case) in the reaction mechanism. The inclusion of a silver cation in the theoretical calculations reverses the order of the transition states. The silver cation is believed to interact with the oxygen atoms in the transition state leading to N₂O, thereby lowering its activation energy. nih.govacs.org This suggests that the metal cation acts as a catalyst, specifically directing the reaction towards the formation of the μ-oxo product. nih.govacs.org

Table 1: Reactants and Products in the Reaction of Hyponitrite with Phosphorus Halides

| Phosphorus Halide Reactant | Major Products Observed | Reference |

| F₂PBr | F₂P(O)-O-P(O)F₂, N₂O | nih.govacs.orggoogle.com |

| F₂P(O)Br | F₂P(O)-O-P(O)F₂, N₂O | nih.govacs.orggoogle.com |

| (C₆F₅)₂PBr | (C₆F₅)₂P(O)-O-P(O)(C₆F₅)₂, N₂O | nih.govacs.orggoogle.com |

| (CH₃)₂P(S)Br | (CH₃)₂P(O)-O-P(O)(CH₃)₂, N₂O | nih.govacs.orggoogle.com |

| (CH₃)₂P(O)Cl | (CH₃)₂P(O)-O-P(O)(CH₃)₂, N₂O | nih.govacs.orggoogle.com |

Lewis Acid Catalysis in Reactions with Alkyl Halides

Information regarding the Lewis acid-catalyzed reaction of this compound with alkyl halides is not available in the reviewed scientific literature.

Role in Broader Chemical Processes and Intermediates

Hyponitrite as a Key Intermediate in Biological and Catalytic Nitric Oxide Reduction

The transformation of two nitric oxide (NO) molecules into nitrous oxide (N₂O) is a critical step in the global nitrogen cycle, particularly in the denitrification pathway that returns nitrogen to the atmosphere. nih.gov This process is also vital for some bacteria, fungi, and archaea as it allows them to use nitrite (B80452) as an electron sink for anaerobic respiration. nih.gov In biological systems, this conversion is catalyzed by enzymes such as nitric oxide reductases (NORs) and flavodiiron NO reductases (FNORs). escholarship.orgpnas.org A frequently proposed, though not definitively proven, intermediate in these enzymatic reactions is the hyponitrite moiety ([N₂O₂]²⁻), formed through the coupling of two NO molecules. escholarship.orgpnas.org

Proposed Hyponitrite Intermediates within the Global Nitrogen Cycle

The global nitrogen cycle involves the transformation of nitrogen through various oxidation states, a process largely mediated by microorganisms. nih.govprinceton.edu Nitric oxide (NO) and nitrous oxide (N₂O) are key intermediates in the denitrification process, which converts nitrate (B79036) (NO₃⁻) and nitrite (NO₂⁻) back to atmospheric nitrogen (N₂). escholarship.orgwikipedia.org The reductive coupling of two NO molecules to form N₂O is a fundamental step in this pathway. nih.govescholarship.org

The hyponitrite anion ([N₂O₂]²⁻) has been proposed as a crucial, albeit transient, intermediate in this biological NO reduction. escholarship.org Its formation represents the key N-N bond-forming step. While direct detection in biological systems is challenging, evidence for its role comes from several areas:

Enzymatic Studies: As discussed in the previous section, mechanistic proposals for both NORs and FNORs, the enzymes responsible for NO reduction in the nitrogen cycle, often invoke a hyponitrite intermediate. escholarship.orgwikipedia.orgacs.orgacs.org

Model Chemistry: Synthetic inorganic chemistry has provided strong support for the feasibility of hyponitrite as an intermediate. The synthesis and characterization of metal-hyponitrite complexes demonstrate that these species can be formed from the reductive coupling of NO and can subsequently decompose to yield N₂O. escholarship.orgnih.gov

Abiotic Processes: Hyponitrite has also been detected as an intermediate product in the abiotic conversion of ammonia (B1221849) (NH₃) to nitrite (NO₂⁻), a process that can be driven by light. acs.org

The reactivity of the hyponitrite intermediate is thought to depend on its isomeric form. The cis-hyponitrite isomer is considered more reactive and has a lower energy barrier for N₂O elimination compared to the trans isomer, which may have significant implications for its role in biological and catalytic processes. escholarship.orgacs.orgnih.gov

Table 2: Key Nitrogen Transformations and the Proposed Role of Hyponitrite

| Transformation | Process | Proposed Role of Hyponitrite |

| 2NO → N₂O | Denitrification escholarship.orgwikipedia.org | Key intermediate formed by reductive coupling of two NO molecules. escholarship.org |

| NH₃ → NO₂⁻ | Nitrification (abiotic) acs.org | Detected as an intermediate product. acs.org |

Metal-Dependent Nitric Oxide Coupling and Nitrous Oxide Formation Pathways

The coupling of two nitric oxide (NO) molecules to form nitrous oxide (N₂O) at a metal center is a fundamental process in both biological systems and synthetic catalysis. nih.govacs.org This transformation often proceeds through a hyponitrite (N₂O₂²⁻) intermediate, which can be stabilized by coordination to one or more metal ions. nih.gov The nature of the metal and its coordination environment significantly influences the reaction pathway and the stability of the intermediates.

The formation of the hyponitrite ligand from NO can occur through several metal-mediated pathways:

Reductive Coupling of Two NO Molecules: This is a common route where two NO molecules react at a reduced metal center to form a metal-hyponitrite complex. escholarship.org For example, copper(I) complexes have been shown to react with NO to form binuclear copper(II) complexes with a bridging hyponitrite ligand. acs.org

Reaction of a Metal Nitrosyl with NO: A pre-formed metal-nitrosyl complex can react with another molecule of NO to generate the hyponitrite moiety. escholarship.org

Coupling of Two Metal Nitrosyl Ligands: In some cases, two coordinated nitrosyl ligands on adjacent metal centers can couple to form a bridging hyponitrite. escholarship.org

Once formed, the metal-bound hyponitrite can decompose to release N₂O. This step is often promoted by the addition of protons (from a Brønsted acid) or by oxidation. nih.govnih.govnih.gov The geometry of the hyponitrite ligand is also crucial, with the cis isomer generally being more reactive towards N₂O elimination than the trans isomer. escholarship.orgacs.orgnih.gov

Model studies using synthetic metal complexes have provided valuable insights into these pathways. For instance, a tricopper complex has been shown to reductively couple NO to form a trans-hyponitrite intermediate, which upon reaction with acid, releases N₂O. nih.gov In another example, a non-heme iron complex was used to form a tetranuclear iron-hyponitrite complex, which quantitatively formed N₂O upon protonation. nih.gov These studies demonstrate the viability of hyponitrite as an intermediate and highlight the role of the metal center in facilitating the reaction. nih.govnih.gov

Table 3: Examples of Metal-Mediated NO Coupling and N₂O Formation

| Metal Center | Reactants | Intermediate | Product | Reference |

| Copper(I) | 2 NO | Binuclear Cu(II)-hyponitrite complex | N₂O | acs.org |

| Tricopper-Yttrium | NO | trans-hyponitrite complex | N₂O | nih.gov |

| Non-heme Iron | Preformed hyponitrite | Tetranuclear Fe-hyponitrite complex | N₂O | nih.gov |

| Cobalt(II) | NO | Bridged cis-hyponitrite complex | N₂O (upon pyrolysis) | escholarship.org |

Formation of Hyponitrite from Nitrous Oxide (N₂O) and Metal Oxides

While hyponitrite is often discussed as a precursor to nitrous oxide (N₂O), the reverse reaction, the formation of hyponitrite from N₂O, is also known, particularly through reactions with metal oxides at elevated temperatures and pressures. escholarship.org

A notable example is the synthesis of sodium cis-hyponitrite (Na₂N₂O₂). This compound can be prepared by the reaction of nitrous oxide with sodium oxide (Na₂O). escholarship.org This reaction provides a direct route to the cis isomer of the hyponitrite anion.

Advanced Analytical Methodologies for the Study of Hyponitrite Species in Research

Spectrophotometric and Chromatographic Techniques

Spectrophotometric and chromatographic methods are fundamental in the qualitative and quantitative analysis of hyponitrite. They offer high sensitivity and the ability to analyze complex mixtures.

Ion Chromatography for Quantitative Determination of Hyponitrite and Related Oxoanions in Complex Matrices

Ion chromatography (IC) is a powerful technique for the separation and quantification of hyponitrite (N₂O₂²⁻) and other related nitrogen oxoanions, such as nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻). researchgate.net A key advantage of IC is its ability to resolve these anions even when they are present in a complex sample matrix. researchgate.netnih.gov For instance, researchers have successfully developed methods to determine hyponitrite and hyponitrate in alkaline media, where these species exhibit relative stability. researchgate.net

The separation is typically achieved using an anion-exchange column. researchgate.net The detection is often performed using UV spectrophotometry, as both hyponitrite and hyponitrate absorb light at a wavelength of 248 nm. researchgate.net To prevent decomposition, it is crucial to maintain the samples in a strongly alkaline environment. researchgate.net This methodology has demonstrated linearity over a concentration range of 0.4–100 mg L⁻¹, with detection limits as low as 50 µg L⁻¹ for hyponitrite. researchgate.net In some applications, post-column reactions are employed to enhance the detection of specific anions like nitrite, especially in the presence of high concentrations of interfering ions such as chloride. nih.govnih.gov

Table 1: Ion Chromatography Parameters for Hyponitrite Analysis

| Parameter | Value | Reference |

| Column Type | Anion-exchange | researchgate.net |

| Eluent | 1.8 mM Na₂CO₃ / 1.7 mM NaHCO₃ | thermofisher.com |

| Detection Wavelength | 248 nm | researchgate.net |

| Linear Range (Hyponitrite) | 0.4–100 mg L⁻¹ | researchgate.net |

| Detection Limit (Hyponitrite) | 50 µg L⁻¹ | researchgate.net |

| pH Condition | Strongly alkaline | researchgate.net |

UV Spectrophotometric Detection in Kinetic and Mechanistic Studies

UV-visible spectrophotometry is an indispensable tool for studying the kinetics and mechanisms of reactions involving hyponitrite. The technique relies on the principle that hyponitrite absorbs UV light at a specific wavelength, allowing for the monitoring of its concentration over time. researchgate.netrsc.org Sodium hyponitrite in alkaline solution exhibits a characteristic absorption peak at 248 nm, with a molar extinction coefficient (log εmax) of 3.60. researchgate.net

This property has been utilized to investigate the decomposition of hyponitrous acid over a wide pH range. rsc.org By tracking the decrease in absorbance at the characteristic wavelength, researchers can determine reaction rates and elucidate the underlying mechanisms. For example, studies have shown that the decomposition of hyponitrite is a first-order reaction with a rate that varies with pH. rsc.org UV spectrophotometry is also used in conjunction with other techniques, like flash photolysis and pulse radiolysis, to detect and characterize transient intermediates formed during reactions. researchgate.netfigshare.com

Electrochemical Methods for Redox Characterization

Electrochemical techniques provide valuable insights into the redox properties of hyponitrite, including its oxidation potentials and decomposition pathways.

Cyclic Voltammetry for Determining Oxidation Potentials and Probing Intramolecular Decomposition

Cyclic voltammetry (CV) is a key electrochemical method used to investigate the redox behavior of chemical species. While direct CV studies on sodium trans-hyponitrite are not extensively detailed in the provided search results, the technique is widely applied to study related nitrogen compounds and bridged hyponitrite complexes. nih.govresearchgate.net For instance, CV has been used to characterize the redox properties of iron-hyponitrite complexes, which serve as models for biological systems. nih.gov These studies help in understanding the electronic structure and reactivity of the hyponitrite ligand. nih.gov

In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. By analyzing the peak potentials and currents, researchers can gain insights into the electrochemical reversibility of redox processes and probe the stability of intermediates. researchgate.netfrontiersin.org

Kinetic Techniques for Reaction Rate Determination (e.g., Pulse Radiolysis, Flash Photolysis for Radical Intermediates)

To study the highly reactive and short-lived radical intermediates involved in hyponitrite chemistry, specialized kinetic techniques with high time resolution are essential.

Pulse radiolysis and flash photolysis are powerful methods for generating and studying radical species in solution. researchgate.netfigshare.comwikipedia.orgmiami.edu In pulse radiolysis, a short pulse of high-energy electrons is used to generate radicals, while flash photolysis utilizes a high-intensity light pulse. wikipedia.orgmiami.edu These techniques allow for the one-electron oxidation of hyponitrite to produce hyponitrite radicals (HN₂O₂•/N₂O₂•⁻). researchgate.netfigshare.com

The subsequent decay of these radicals can be monitored using time-resolved UV-Vis spectroscopy. researchgate.netfigshare.com Studies using these methods have revealed that the decay of the hyponitrite radical follows second-order kinetics, although the underlying mechanism is complex. researchgate.netfigshare.com The rate-determining step involves the disproportionation of two N₂O₂•⁻ radicals with a rate constant of (8.2 ± 0.5) x 10⁷ M⁻¹ s⁻¹. researchgate.netfigshare.com These techniques have also been crucial in determining the pKa of the N₂O₂•⁻ radical (5.6 ± 0.3) and the decay rate of the neutral HN₂O₂• radical ((1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹). figshare.com

Table 2: Kinetic Data for Hyponitrite Radical Reactions

| Reaction | Rate Constant (2k) | Technique | Reference |

| 2 N₂O₂•⁻ → Products | (8.2 ± 0.5) x 10⁷ M⁻¹ s⁻¹ | Pulse Radiolysis, Flash Photolysis | researchgate.netfigshare.com |

| 2 HN₂O₂• → Products | (1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹ | Pulse Radiolysis, Flash Photolysis | figshare.com |

Q & A

What are the established synthesis protocols for sodium trans-hyponitrite hydrate, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via a reaction involving sodium hyponitrite and alkyl halides (e.g., tert-butyl bromide) in the presence of ZnCl₂. Key steps include:

- Drying : this compound must be dried to a constant weight under vacuum to remove water, as residual moisture can interfere with reactivity .

- Temperature control : Reactions are cooled to −10°C to control exothermicity and prevent side reactions. Slow addition of ZnCl₂ suspension ensures temperature remains below −5°C .

- Solvent choice : Et₂O is used to stabilize intermediates and facilitate filtration. Post-reaction washing with Et₂O and aqueous NaCl removes unreacted reagents .

Advanced note : Impurities from incomplete drying or ZnCl₂ residues can skew analytical results. Use TGA (thermogravimetric analysis) to confirm anhydrous conditions .

How does the thermal decomposition of this compound affect experimental design for high-temperature applications?

Under anaerobic conditions, sodium trans-hyponitrite decomposes abruptly at 360–390°C, producing Na₂O and N₂O. However, in oxygenated environments, decomposition occurs at lower temperatures (275–315°C) due to oxidation of N₂O₂²⁻ to NO₂⁻ and NO₃⁻ .

Methodological implications :

- Stability testing : Use differential scanning calorimetry (DSC) to map decomposition kinetics under varying O₂ pressures.

- Reaction atmosphere : For high-temperature studies, inert atmospheres (e.g., N₂ or Ar) are critical to avoid premature degradation .

What spectroscopic and computational methods are best suited for characterizing the electronic structure of hyponitrite radicals in solution?

The hyponitrite radical (N₂O₂⁻) exhibits distinct UV-Vis absorption bands. Key approaches include:

- Electronic spectra analysis : Compare experimental UV-Vis data (e.g., λmax at ~240 nm) with DFT calculations to confirm the trans-configuration of ON═NO⁻ radicals .

- Hydration modeling : Explicit solvent models (e.g., COSMO-RS) account for aqueous environment effects on radical stability .

Advanced challenge : Distinguishing cis- and trans-isomers requires combining spectroscopy with ab initio MD simulations to assess energy barriers for isomerization .

How do trace impurities (e.g., Zn²⁺, Cl⁻) from synthesis impact catalytic or kinetic studies involving this compound?

ZnCl₂ residues from synthesis can act as Lewis acids, altering reaction pathways. For example:

- Catalytic interference : Zn²⁺ may coordinate with hyponitrite radicals, suppressing desired reactivity in radical chain reactions .

- Mitigation : Post-synthesis ion-exchange chromatography or chelating agents (e.g., EDTA) can remove metal contaminants. Validate purity via ICP-MS .

What contradictions exist between experimental and computational data on the stability of N₂O₂⁻ intermediates, and how can they be resolved?

Early studies misattributed UV spectra of ON═NO⁻ due to overlapping signals from decomposition products. Revised models using high-level quantum mechanical calculations (e.g., CCSD(T)/CBS) reconciled discrepancies by confirming the dominance of the trans-isomer in aqueous systems .

Resolution strategy :

- Cross-validate experimental spectra with time-resolved Raman spectroscopy.

- Use isotopic labeling (¹⁵N) to track bond reorganization in real time .

What safety protocols are critical when handling this compound in radical reactions?

- Moisture control : Store under vacuum or inert gas to prevent hydrolysis, which can release toxic gases (e.g., NOₓ) .

- Thermal hazards : Monitor reaction temperatures rigorously; exothermic decomposition can occur above 300°C .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal to avoid sulfide gas generation .

How does the hydrate morphology of sodium trans-hyponitrite influence its reactivity in solid-state vs. solution-phase reactions?

Hydrate water molecules stabilize the crystal lattice but reduce hyponitrite’s nucleophilicity.

- Solid-state reactions : Anhydrous forms (achieved via vacuum drying) exhibit higher reactivity in radical initiation .

- Solution-phase : Hydration shells slow radical recombination, favoring longer-lived intermediates. Use freeze-pump-thaw cycles to deoxygenate solvents and minimize side reactions .

What role does this compound play in modulating reaction kinetics for deboronative radical chain reactions?

In deboronative reactions, sodium trans-hyponitrite acts as a radical initiator by generating tert-butoxy radicals via ZnCl₂-mediated cleavage of tert-butyl bromide. Key kinetic factors:

- Initiation rate : Controlled by ZnCl₂ concentration and temperature. Excess Zn²⁺ accelerates initiation but risks over-stabilizing intermediates .

- Chain propagation : Monitor radical lifetimes using EPR spectroscopy to optimize stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |